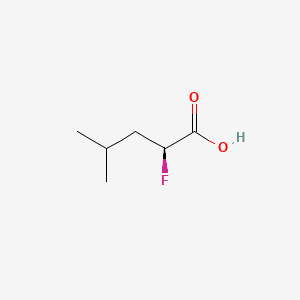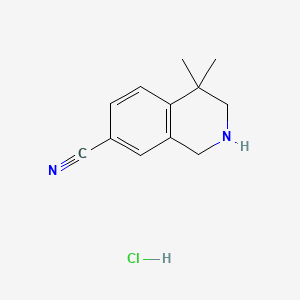
4-(1-乙基-1,3-二甲基戊基)苯酚
描述
“4-(1-Ethyl-1,3-dimethylpentyl)phenol” is a chemical compound with the molecular formula C15H24O . It has a molecular weight of 220.35 g/mol . The IUPAC name for this compound is 4-(3,5-dimethylheptan-3-yl)phenol .
Molecular Structure Analysis
The InChI string for “4-(1-Ethyl-1,3-dimethylpentyl)phenol” isInChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 . The Canonical SMILES for this compound is CCC(C)CC(C)(CC)C1=CC=C(C=C1)O . Physical And Chemical Properties Analysis
The compound “4-(1-Ethyl-1,3-dimethylpentyl)phenol” has a molecular weight of 220.35 g/mol . It has an XLogP3-AA value of 5.7, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It also has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 220.182715385 g/mol . The topological polar surface area of the compound is 20.2 Ų .科学研究应用
雌激素活性:Uchiyama等人(2008年)进行的一项研究合成了各种分支的4-壬基酚(NP)异构体,包括4-(1-乙基-1,3-二甲基戊基)苯酚。对这些合成NP异构体的雌激素活性进行了测试,揭示了它们在重组酵母筛选系统上的不同活性。相关异构体NP-I表现出的雌激素活性是商业NP混合物的三倍(Uchiyama et al., 2008)。
生物降解研究:Gabriel等人(2005年)的研究重点是Sphingomonas xenophaga Bayram对壬基酚异构体的降解。研究表明,这种微生物可以利用4-(1-乙基-1,4-二甲基戊基)苯酚作为唯一的碳和能源来源,表明了这种化合物降解的潜在环境影响(Gabriel et al., 2005)。
蚯蚓中的生物富集:Shan等人(2010年)对蚯蚓Metaphire guillelmi中的一种分支4-壬基酚异构体的生物富集和生物转化进行了研究。研究表明了显著的生物富集,并为壬基酚异构体的环境命运和风险评估提供了见解(Shan et al., 2010)。
异构体的表征:Moeder等人(2006年)对4-壬基酚结构的同分异构体进行了研究,包括4-(1-乙基-1,3-二甲基戊基)苯酚。这项研究对于理解不同NP异构体的内分泌干扰效应至关重要(Moeder et al., 2006)。
对腐殖酸的吸附:Li等人(2011年)探讨了4-(1-乙基-1,3-二甲基戊基)苯酚在各种腐殖酸上的吸附,表明腐殖酸的脂肪度显著影响了这种NP异构体的吸附(Li et al., 2011)。
安全和危害
作用机制
Target of Action
353 Nonylphenol, also known as “4-(1-Ethyl-1,3-dimethylpentyl)phenol” or “Phenol, 4-(1-ethyl-1,3-dimethylpentyl)-”, primarily targets the T-Box family of genes in zebrafish embryos . These genes, including the no tail (ntl) gene , spade tail (spt) gene , and tbox 6 (tbx6) gene , are involved in the normal development of the tail .
Mode of Action
The compound interacts with its targets, leading to changes in gene expression. Specifically, the expression of the tbx6 gene massively increases after administration of 353 Nonylphenol . The expression of the ntl and spt genes remains unaltered .
Biochemical Pathways
The compound is known to cause embryonic misdevelopment in zebrafish, suggesting that it disrupts the normal developmental pathways regulated by the t-box family of genes .
Pharmacokinetics
It is known that 353 nonylphenol is a component of a technical mixture of isomers and is metabolized in sewage sludge .
Result of Action
The action of 353 Nonylphenol results in both lethal and non-lethal malformations during embryo development . A unique phenotype with a massively swollen tail tip is observed only when zebrafish embryos are treated with 353 Nonylphenol .
Action Environment
The action, efficacy, and stability of 353 Nonylphenol are influenced by environmental factors. The compound can be detected in the environment worldwide, particularly in aquatic environments . It enters the environment as a microbial degradation product of nonylphenol polyethoxylates . In surface water, concentrations of nonylphenol are far below the NOEC (No Observed Effect Concentration) identified by the zebrafish embryo test . In soils and sewage sludge, concentrations may reach or even exceed these concentrations .
生化分析
Biochemical Properties
353 Nonylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to disrupt the endocrine systems of life forms such as fish, wildlife, and human beings .
Cellular Effects
353 Nonylphenol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce obesity and lipid metabolism disorders in Sprague–Dawley rats and 3T3-L1 preadipocytes .
Molecular Mechanism
The mechanism of action of 353 Nonylphenol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce the expression of the T-BOX6 gene in zebrafish embryos .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 353 Nonylphenol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 353 Nonylphenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
353 Nonylphenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
353 Nonylphenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
4-(3,5-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIHVIPUIXFRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029290 | |
| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
186825-36-5 | |
| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186825-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186825365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ETHYL-1,3-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5394ZPD91W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)






![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)


